

Addressing poor oral bioavailability of (R)-BMS-816336 in studies

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Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B15614100

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Technical Support Center: (R)-BMS-816336 Oral Bioavailability

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering challenges with the oral bioavailability of **(R)-BMS-816336** and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments involving the oral administration of **(R)-BMS-816336**.

Question 1: We are observing low and inconsistent plasma concentrations of **(R)-BMS-816336** after oral dosing in our animal model. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability is a common challenge in preclinical studies. For a compound like **(R)-BMS-816336**, several factors could be contributing to this observation. The clinical candidate, BMS-816336, has shown variable oral bioavailability in preclinical species, with a reported range of 20% to 72%.^[1] This suggests that the molecular scaffold may be susceptible to factors that can alter its absorption and metabolism.

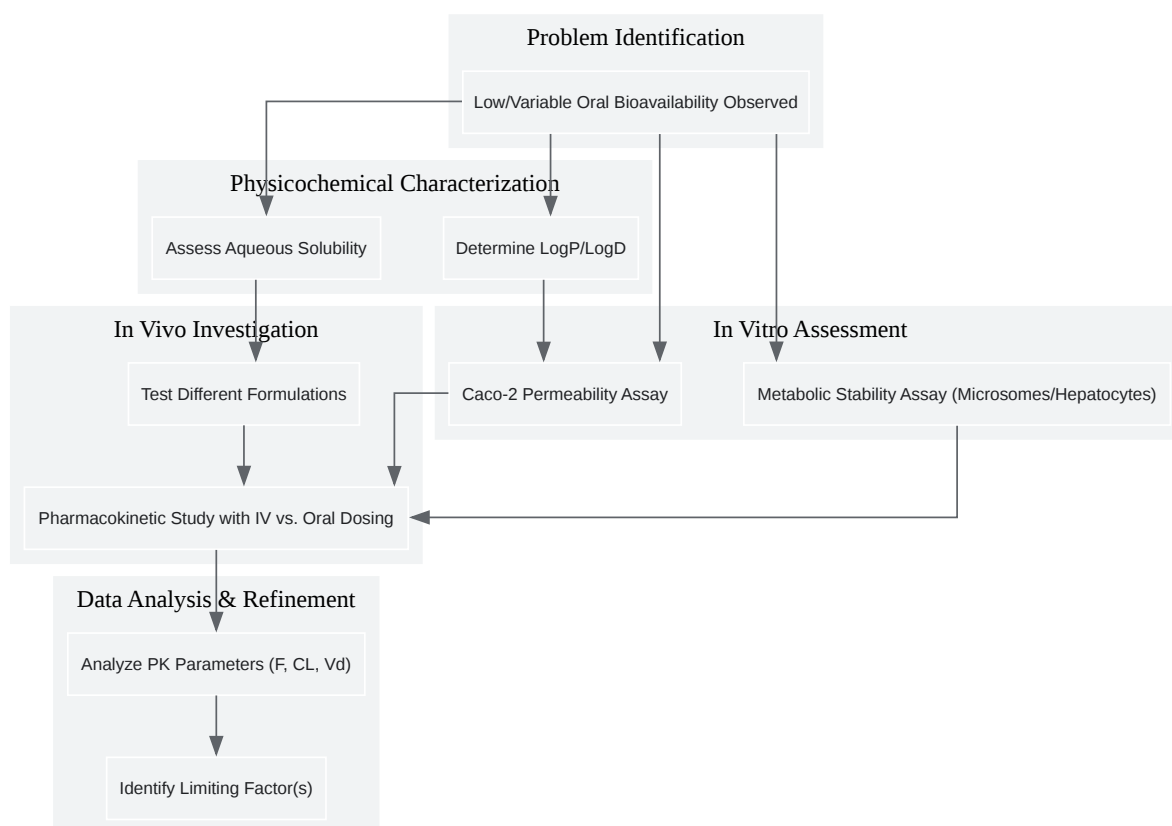
Potential Causes & Troubleshooting Strategies:

- Poor Aqueous Solubility: The compound may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
 - Troubleshooting:
 - Particle Size Reduction: Micronization or nanosizing of the drug powder can increase the surface area for dissolution.[2][3][4][5]
 - Formulation with Solubilizing Excipients: Experiment with different vehicle formulations. Consider using co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility.[2][3][5][6] A clear solution in 10% DMSO and 90% (20% SBE- β -CD in saline) has been reported for **(R)-BMS-816336**. [7]
- High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
 - Troubleshooting:
 - In Vitro Metabolism Assays: Conduct experiments using liver microsomes or hepatocytes to determine the metabolic stability of **(R)-BMS-816336**.
 - Co-administration with CYP Inhibitors: In a research setting, co-dosing with a known inhibitor of relevant cytochrome P450 enzymes (if identified) can help determine the extent of first-pass metabolism.
- Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the gut lumen.
 - Troubleshooting:
 - In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the bidirectional permeability of the compound and determine if it is a substrate for efflux transporters.[8]
- In Vivo Interconversion: It is known that BMS-816336 and its enantiomer **(R)-BMS-816336** undergo in vivo interconversion via a ketone intermediate.[7] The extent of this

interconversion can vary between species, which could contribute to variability in the plasma concentrations of the individual enantiomers.

- Troubleshooting:
 - Chiral Analysis: Ensure your bioanalytical method can distinguish between and accurately quantify both **(R)-BMS-816336** and BMS-816336.

A logical workflow for investigating poor oral bioavailability is outlined below:



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Troubleshooting workflow for poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-BMS-816336** and what is its relationship to BMS-816336?

(R)-BMS-816336 is the enantiomer of BMS-816336. BMS-816336 is a potent and selective inhibitor of the 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) enzyme, which has been investigated as a potential treatment for type 2 diabetes and metabolic syndrome.[1][9] In vivo studies, the two enantiomers can interconvert.[7]

Q2: What is known about the pharmacokinetic profile of BMS-816336?

BMS-816336 is orally bioavailable with reported oral bioavailability (%F) ranging from 20% to 72% in preclinical species.[1] It is predicted to have a high peak-to-trough ratio and a short half-life in humans.[1] A summary of its key properties is provided in the table below.

Parameter	Value	Reference
Target	11 β -HSD1	[1][9]
Human 11 β -HSD1 IC50	3.0 nM	[1]
Oral Bioavailability (preclinical)	20-72%	[1]
In Vivo Effect (Cynomolgus)	ED50 0.12 mg/kg	[1]

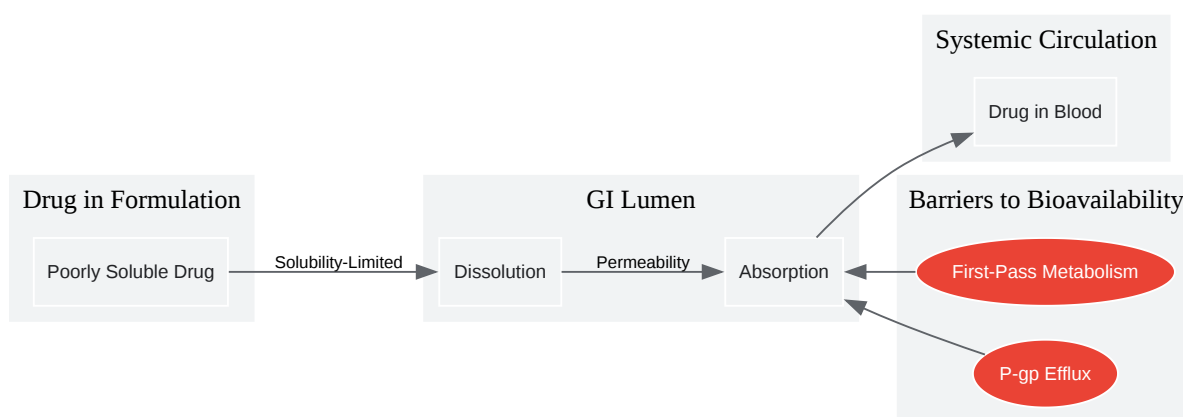
Q3: What general formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like **(R)-BMS-816336**?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:[2][3][4][5][6]

- Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the solubility and absorption of lipophilic drugs.[2][3][5]

- Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[3][4]
- Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body is another approach.[3]

The choice of strategy depends on the specific physicochemical properties of the compound.



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Factors influencing oral bioavailability.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

- Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
- Formulation Preparation:
 - Oral (PO): Prepare a suspension or solution of **(R)-BMS-816336** in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water, or a solubilizing formulation as developed).

- Intravenous (IV): Prepare a clear solution of **(R)-BMS-816336** in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% saline).
- Dosing:
 - Administer the PO formulation via oral gavage at a target dose (e.g., 10 mg/kg).
 - Administer the IV formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
- Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
- Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the plasma concentrations of **(R)-BMS-816336** (and BMS-816336 if a chiral method is available) using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key PK parameters such as C_{max}, T_{max}, AUC, clearance (CL), volume of distribution (V_d), and oral bioavailability (%F) using non-compartmental analysis.

Protocol 2: Caco-2 Permeability Assay

- Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
- Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Permeability Assessment:
 - A-to-B (Apical to Basolateral): Add **(R)-BMS-816336** to the apical (A) side and measure its appearance on the basolateral (B) side over time. This represents drug absorption.
 - B-to-A (Basolateral to Apical): Add the compound to the B side and measure its appearance on the A side. This helps identify active efflux.

- Sample Analysis: Quantify the concentration of **(R)-BMS-816336** in the donor and receiver compartments at various time points using LC-MS/MS.
- Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

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